molecular formula C8H11NO2 B575237 1-(4-Methoxypyridin-3-yl)ethanol CAS No. 181820-63-3

1-(4-Methoxypyridin-3-yl)ethanol

Cat. No.: B575237
CAS No.: 181820-63-3
M. Wt: 153.181
InChI Key: WXWKXNOFPNXPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring a methoxy group at the 4-position and an ethanol group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxypyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. Another method involves the reduction of 1-(4-methoxypyridin-3-yl)ethanone using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-methoxypyridin-3-yl)ethanone.

    Reduction: The compound can be reduced to form 1-(4-methoxypyridin-3-yl)ethane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 1-(4-Methoxypyridin-3-yl)ethanone

    Reduction: 1-(4-Methoxypyridin-3-yl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Methoxypyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxypyridin-3-yl)ethanol can be compared with other similar compounds, such as:

    1-(4-Hydroxypyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chloropyridin-3-yl)ethanol: Similar structure but with a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxypyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKXNOFPNXPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CN=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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